molecular formula C20H33N3O7 B1216331 Pentaerythritol tris(3-(1-aziridinyl)propionate) CAS No. 57116-45-7

Pentaerythritol tris(3-(1-aziridinyl)propionate)

Cat. No.: B1216331
CAS No.: 57116-45-7
M. Wt: 427.5 g/mol
InChI Key: KAPCRJOPWXUMSQ-UHFFFAOYSA-N
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Description

Pentaerythritol tris(3-(1-aziridinyl)propionate) is a polyfunctional aziridine compound known for its high reactivity and cross-linking capabilities. It is commonly used in various industrial applications due to its ability to enhance the physical and chemical properties of materials. The compound is characterized by its molecular formula C20H33N3O7 and a molecular weight of 427.49 g/mol .

Biochemical Analysis

Biochemical Properties

Pentaerythritol tris(3-(1-aziridinyl)propionate) plays a significant role in biochemical reactions, primarily due to its high reactivity with active hydrogen groups. It interacts with various enzymes, proteins, and other biomolecules, forming stable covalent bonds. For instance, it is known to act as a substrate for endoglycosidase peptide N-glycosidase F (PNGase F), which is involved in the deglycosylation of glycoproteins . The compound’s aziridine groups react with carboxyl groups of acrylic emulsions or polyurethane dispersions, enhancing its cross-linking capabilities .

Cellular Effects

Pentaerythritol tris(3-(1-aziridinyl)propionate) has notable effects on various cell types and cellular processes. It serves as a fluorescent probe for lipid bilayer model membranes and a marker for living cells in culture . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its interaction with active hydrogen groups in biomolecules can lead to changes in cellular activities and functions.

Molecular Mechanism

At the molecular level, Pentaerythritol tris(3-(1-aziridinyl)propionate) exerts its effects through binding interactions with biomolecules. The aziridine end groups react with active hydrogen groups, such as those found on carboxyl groups of acrylic emulsions or polyurethane dispersions . This reaction leads to enzyme inhibition or activation and changes in gene expression. The compound’s high reactivity and cross-linking capabilities make it a valuable tool in biochemical research and applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pentaerythritol tris(3-(1-aziridinyl)propionate) can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under sealed and dry conditions at temperatures between 2-8°C . Its reactivity may decrease over time, affecting its efficacy in biochemical applications.

Metabolic Pathways

Pentaerythritol tris(3-(1-aziridinyl)propionate) is involved in various metabolic pathways, interacting with enzymes and cofactors. Its high reactivity with active hydrogen groups allows it to participate in metabolic reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with endoglycosidase peptide N-glycosidase F (PNGase F) is an example of its involvement in metabolic pathways .

Subcellular Localization

Pentaerythritol tris(3-(1-aziridinyl)propionate) exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. Its localization within lipid bilayer model membranes and living cells in culture highlights its role as a marker and probe in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaerythritol tris(3-(1-aziridinyl)propionate) is synthesized by reacting pentaerythritol with 3-(1-aziridinyl)propionic acid or its derivatives under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the aziridine rings .

Industrial Production Methods: In industrial settings, the production of pentaerythritol tris(3-(1-aziridinyl)propionate) involves large-scale reactions in controlled environments to ensure high yield and purity. The process includes the careful control of temperature, pH, and reaction time to optimize the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol tris(3-(1-aziridinyl)propionate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Pentaerythritol tris(3-(1-aziridinyl)propionate) is unique due to its high reactivity and ability to form stable cross-links with a wide range of polymers. This makes it particularly valuable in applications requiring enhanced durability and resistance to harsh conditions .

Properties

IUPAC Name

[2,2-bis[3-(aziridin-1-yl)propanoyloxymethyl]-3-hydroxypropyl] 3-(aziridin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O7/c24-13-20(14-28-17(25)1-4-21-7-8-21,15-29-18(26)2-5-22-9-10-22)16-30-19(27)3-6-23-11-12-23/h24H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPCRJOPWXUMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CCC(=O)OCC(CO)(COC(=O)CCN2CC2)COC(=O)CCN3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044696
Record name 3-{[3-(Aziridin-1-yl)propanoyl]oxy}-2-({[3-(aziridin-1-yl)propanoyl]oxy}methyl)-2-(hydroxymethyl)propyl 3-(aziridin-1-yl)propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57116-45-7
Record name Pentaerythritol tris[3-(1-aziridinyl)propionate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57116-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name XAMA 7
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Aziridinepropanoic acid, 1,1'-[2-[[3-(1-aziridinyl)-1-oxopropoxy]methyl]-2-(hydroxymethyl)-1,3-propanediyl] ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-{[3-(Aziridin-1-yl)propanoyl]oxy}-2-({[3-(aziridin-1-yl)propanoyl]oxy}methyl)-2-(hydroxymethyl)propyl 3-(aziridin-1-yl)propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentaerythritol tris(3-aziridin-1-ylpropionate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.045
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Pentaerythritol tris[3-(1-aziridinyl)propionate] interact with chitosan to form a crosslinked structure, and what are the resulting effects on the film properties?

A1: Pentaerythritol tris[3-(1-aziridinyl)propionate] (PEN) acts as a crosslinking agent by reacting with the carboxyl groups present in carboxymethyl chitosan (CMC). The aziridine rings in PEN open up and form covalent bonds with the carboxyl groups of CMC, creating a three-dimensional network structure []. This crosslinking significantly impacts the film's properties:

  • Increased Tensile Strength: Crosslinking with PEN enhances the mechanical strength of the chitosan film. The research showed that CMCSCL film with 4% PEN crosslinker exhibited a tensile strength of 17.1 MPa [].
  • Modified Water Uptake: The degree of crosslinking influences the film's water absorption capacity. For instance, the film with 6% PEN demonstrated a water uptake of 111% [].

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